molecular formula C10H8BrN3O2 B2357162 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole CAS No. 957488-04-9

4-bromo-1-(4-nitrobenzyl)-1H-pyrazole

Cat. No.: B2357162
CAS No.: 957488-04-9
M. Wt: 282.097
InChI Key: GHVFRPYOCRNXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromine atom and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the nitration of benzyl bromide to form 4-nitrobenzyl bromide, which is then reacted with 1H-pyrazole under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of 4-methoxy-1-(4-nitrobenzyl)-1H-pyrazole.

    Reduction: Formation of 4-bromo-1-(4-aminobenzyl)-1H-pyrazole.

    Oxidation: Formation of 4-bromo-1-(4-carboxybenzyl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the pyrazole ring.

    4-Nitrobenzyl bromide: Similar structure but lacks the pyrazole ring and bromine substitution on the pyrazole.

    4-Bromo-1H-pyrazole: Similar structure but lacks the nitrobenzyl group.

Uniqueness

4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole is unique due to the combination of the bromine atom, nitrobenzyl group, and pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-[(4-nitrophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVFRPYOCRNXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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